molecular formula CH4INO2S B2459153 Iodomethanesulfonamide CAS No. 22354-13-8

Iodomethanesulfonamide

Cat. No. B2459153
CAS RN: 22354-13-8
M. Wt: 221.01
InChI Key: FDGDRDDFTVNCGU-UHFFFAOYSA-N
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Description

Iodomethanesulfonamide, also known as Methanesulfonamide, iodo-, is a chemical compound with the formula CH4INO2S . It has a molecular weight of 221.017 . The IUPAC Standard InChI is InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2, (H2,3,4,5) .


Synthesis Analysis

The synthesis of sulfonamides, which includes Iodomethanesulfonamide, involves the use of hypervalent iodine reagents in the presence of ammonium carbamate. NH- and O-groups are transferred under mild and practical conditions. Reducing the loading of ammonium carbamate changes the product distribution, converting the sulfonimidate to the sulfonamide .


Molecular Structure Analysis

The molecular structure of Iodomethanesulfonamide can be represented in 2D or 3D models . The structure is also available as a computed 3D SD file .

Scientific Research Applications

Agricultural and Industrial Applications

Iodomethane, a compound related to Iodomethanesulfonamide, has significant applications in agriculture and industry. It is approved in the United States as a pre-plant soil fumigant for high-value crops like strawberries and tomatoes. This compound serves as an alternative to methyl bromide, an ozone-depleting fumigant. In addition to its agricultural use, iodomethane finds applications in industries as an intermediate in pharmaceutical manufacturing, in methylation processes, and in microscopy. Its rapid degradation into nontoxic derivatives makes it suitable for non-food use in agriculture (Gargas, Kinzell, & Mileson, 2009).

Analytical Chemistry

In the field of analytical chemistry, iodomethane plays a role in the quantitative analysis of substances like dimethyl titanocene (DMT), a key raw material in drug synthesis. Iodomethane, formed as a product of the reaction between DMT and iodine, can be measured using gas chromatography to determine DMT concentration in solutions (Vailaya, Wang, Chen, & Huffman, 2001).

Environmental Science

Research has shown that iodomethane can act as a metal mobilizing agent in nature, releasing metals into water from polluted sediments and certain metal compounds. It reacts with metal sulfides under environmental conditions to form water-soluble and/or volatile derivatives, indicating its significant role in environmental processes (Thayer, Olson, & Brinckman, 1984).

Health Policy Development

Iodomethane research has contributed to health policy formulation, particularly in the context of iodine deficiency elimination. For example, in Peru, research on iodine deficiency led to the development of a public health program and the eventual elimination of this deficiency by 1995 (Pretell, 2017).

Fumigant Degradation

Studies have explored the accelerated degradation of methyl iodide (iodomethane) by agrochemicals, indicating its role in reducing excessive fumigant emissions in the environment. This research is vital for understanding and mitigating the environmental impact of agricultural practices (Zheng, Papiernik, Guo, & Yates, 2003).

Water Treatment Processes

Iodomethane is involved in water treatment processes, particularly in the oxidation of pharmaceuticals during ozonation and advanced oxidation processes. This research is crucial for ensuring the safe removal of pharmaceuticals in drinking water (Huber, Canonica, Park, & von Gunten, 2003).

Safety And Hazards

Iodomethanesulfonamide is considered hazardous. It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing cancer and is toxic if swallowed or if inhaled .

properties

IUPAC Name

iodomethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGDRDDFTVNCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodomethanesulfonamide

Citations

For This Compound
6
Citations
F Gao, X Yan, O Zahr, A Larsen, K Vong… - Bioorganic & medicinal …, 2008 - Elsevier
Aminoglycoside–coenzyme A conjugates are challenging synthetic targets because of the wealth of functional groups and high polarity of the starting materials. We previously reported …
Number of citations: 56 www.sciencedirect.com
MT DuPriest, BW Griffin, D Kuzmich… - Journal of medicinal …, 1991 - ACS Publications
… Alkylation of the fluorene esters with bromo or iodomethanesulfonamide under basic conditions provided the intermediate sulfonamide esters 4a-d. Very poor yields of 4c and 4d were …
Number of citations: 13 pubs.acs.org
FA Fares, DD Ridley, P Yin - Australian journal of chemistry, 1997 - CSIRO Publishing
We report the preparation of 3-amino-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxide and of its 4-methyl derivative which are of interest as potential analogues of creatinine. The thiadiazoles …
Number of citations: 2 www.publish.csiro.au
BA Shainyan, MY Moskalik, VV Astakhova - Russian Journal of Organic …, 2012 - Springer
… Different regioselectivities in the addition of trifluoro-N-iodomethanesulfonamide to vinylcyclohexane and styrene (electrophilic attack by iodine at the terminal or internal …
Number of citations: 17 link.springer.com
NSR Maluf - The Journal of Urology, 1956 - auajournals.org
The rollm,· ing procedmc, for alleviating upper ureteral obstruction implicated by a lmrnr polar renal artery, i8 being presented because: It i8 simple; it directly remedies what appears to …
Number of citations: 19 www.auajournals.org
RL Abbott - 1962 - search.proquest.com
… SO Iodomethanesulfonamide. …
Number of citations: 0 search.proquest.com

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